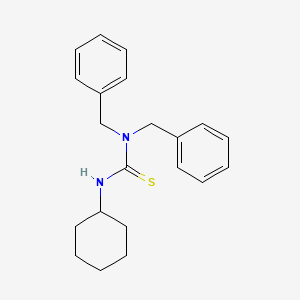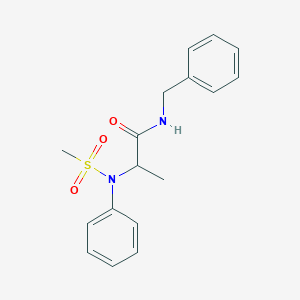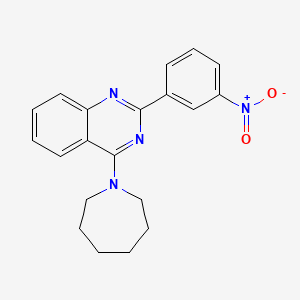![molecular formula C23H22N4O4S2 B11617311 2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617311.png)
2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-ヒドロキシエチル)アミノ]-3-{(Z)-[3-(4-メトキシベンジル)-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}-7-メチル-4H-ピリド[1,2-a]ピリミジン-4-オンは、いくつかの官能基を組み合わせた独特の構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
2-[(2-ヒドロキシエチル)アミノ]-3-{(Z)-[3-(4-メトキシベンジル)-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}-7-メチル-4H-ピリド[1,2-a]ピリミジン-4-オンの合成は、通常、複数段階の有機反応を含みます。このプロセスは、チアゾリジン環の調製から始まり、続いてピリド[1,2-a]ピリミジン-4-オン部分の導入が行われます。最後の段階では、ヒドロキシエチルアミノ基とメトキシベンジリデン置換基が追加されます。反応条件には、多くの場合、有機溶媒、触媒、および制御された温度の使用が含まれ、所望の生成物の収量と純度が確保されます。
工業的生産方法
この化合物の工業的生産には、スケーラビリティとコスト効率を高めるために合成経路を最適化することが含まれる場合があります。これには、連続フローリアクター、自動合成プラットフォーム、および高度な精製技術の使用が含まれ、高スループットと一貫性のある品質を実現します。
化学反応の分析
反応の種類
2-[(2-ヒドロキシエチル)アミノ]-3-{(Z)-[3-(4-メトキシベンジル)-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}-7-メチル-4H-ピリド[1,2-a]ピリミジン-4-オンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は酸化されてスルホキシドまたはスルホンを生成できます。
還元: 還元反応は、チアゾリジン環をチアゾリジン環に変換できます。
置換: 求核置換反応または求電子置換反応は、コア構造に結合した官能基を変更できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな求核剤または求電子剤が含まれ、置換反応に使用されます。反応条件には、通常、反応を完了させるための特定の温度、溶媒、および触媒が含まれます。
形成される主要な生成物
これらの反応から形成される主要な生成物は、特定の反応経路によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性がありますが、還元はチアゾリジン誘導体を生成する可能性があります。
科学研究への応用
2-[(2-ヒドロキシエチル)アミノ]-3-{(Z)-[3-(4-メトキシベンジル)-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}-7-メチル-4H-ピリド[1,2-a]ピリミジン-4-オンには、いくつかの科学研究への応用があります。
化学: 複雑な分子を作成するための有機合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性または抗癌性を持つ生物活性化合物としての可能性について調査されています。
医学: さまざまな疾患の治療における潜在的な治療効果について調査されています。
産業: 導電性または蛍光性などの特定の特性を持つ高度な材料の開発に使用されています。
科学的研究の応用
2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
作用機序
2-[(2-ヒドロキシエチル)アミノ]-3-{(Z)-[3-(4-メトキシベンジル)-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}-7-メチル-4H-ピリド[1,2-a]ピリミジン-4-オンの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素または受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な分子標的と経路は、特定のアプリケーションと研究されている生物学的システムによって異なります。
類似化合物の比較
類似化合物
チアゾリジン: 類似のチアゾリジン環構造を持つ化合物。
ピリド[1,2-a]ピリミジン: 類似のピリド[1,2-a]ピリミジンコアを持つ化合物。
メトキシベンジリデン誘導体: 類似のメトキシベンジリデン置換基を持つ化合物。
ユニークさ
2-[(2-ヒドロキシエチル)アミノ]-3-{(Z)-[3-(4-メトキシベンジル)-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}-7-メチル-4H-ピリド[1,2-a]ピリミジン-4-オンは、特定の化学的および生物学的特性を与える官能基の組み合わせにより、ユニークです。
類似化合物との比較
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone ring structure.
Pyrido[1,2-a]pyrimidines: Compounds with a similar pyrido[1,2-a]pyrimidine core.
Methoxybenzylidene derivatives: Compounds with a similar methoxybenzylidene substituent.
Uniqueness
2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its combination of functional groups, which confer specific chemical and biological properties
特性
分子式 |
C23H22N4O4S2 |
|---|---|
分子量 |
482.6 g/mol |
IUPAC名 |
(5Z)-5-[[2-(2-hydroxyethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H22N4O4S2/c1-14-3-8-19-25-20(24-9-10-28)17(21(29)26(19)12-14)11-18-22(30)27(23(32)33-18)13-15-4-6-16(31-2)7-5-15/h3-8,11-12,24,28H,9-10,13H2,1-2H3/b18-11- |
InChIキー |
YMEFXPZTQNXJMY-WQRHYEAKSA-N |
異性体SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)NCCO)C=C1 |
正規SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)NCCO)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(propan-2-yl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11617233.png)
![6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11617237.png)
![(7Z)-7-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11617242.png)
![Ethyl 2-(4-methoxyphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate](/img/structure/B11617243.png)
![5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11617251.png)



![(5E)-1-(4-methylphenyl)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11617268.png)
![5'-Benzyl 3'-ethyl 2'-amino-6'-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11617273.png)

![Prop-2-en-1-yl 7-methyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11617275.png)

![2-(4-benzylpiperazin-1-yl)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617289.png)
